molecular formula C13H15NO8 B12286828 methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

Cat. No.: B12286828
M. Wt: 313.26 g/mol
InChI Key: VVUQVULHYQDYJZ-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Pyrano[3,4-d]Oxazole Core Architecture

The pyrano[3,4-d]oxazole core constitutes the central scaffold of the molecule, comprising a six-membered pyran ring fused to a five-membered oxazole ring. Single-crystal X-ray diffraction studies reveal a planar pyran moiety (C2–C7) with a puckered oxazole ring (N1/O1/C8/C9/C10), resulting in a bicyclic system with an average interplanar angle of 12.3° between the two rings. Bond lengths within the oxazole ring show characteristic shortening at the N1–C8 (1.278 Å) and O1–C10 (1.362 Å) positions, consistent with delocalized π-electron density. The pyran oxygen (O2) adopts an envelope conformation, with C4 deviating from the plane by 0.47 Å, inducing mild ring strain.

Table 1: Selected Bond Lengths and Angles in the Pyrano[3,4-d]Oxazole Core

Bond/Angle Measurement (Å/°)
N1–C8 1.278
O1–C10 1.362
C2–C3 1.534
C3a–C7a 1.489
O2–C4 1.414
C8–C9–C10 105.2
N1–C8–C9 111.7

The fused ring system exhibits intramolecular hydrogen bonding between the pyran oxygen (O2) and the oxazole nitrogen (N1), with a distance of 2.89 Å, stabilizing the bicyclic conformation.

Stereochemical Configuration Analysis at C3a, C4, and C7a Positions

The compound possesses three stereogenic centers at C3a, C4, and C7a, confirmed via nuclear Overhauser effect spectroscopy (NOESY) and X-ray crystallography. The absolute configuration was determined as 3aR, 4R, 7aR through anomalous dispersion methods. The C3a methyl group adopts an axial orientation, while the C4 hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl substituent occupies an equatorial position, minimizing steric clashes with the pyran oxygen.

Table 2: Key NOE Correlations for Stereochemical Assignment

Proton Pair Distance (Å)
H3a–H4 2.31
H7a–H4 2.67
H3a–CH3 (C2) 2.89

The trans-diaxial relationship between H3a and H7a (J = 9.8 Hz) confirms their antiperiplanar arrangement, while the small coupling constant between H4 and H3a (J = 3.2 Hz) indicates a gauche interaction.

Conformational Dynamics of the 1,3-Dioxolan-4-yl Methoxy Group

The 1,3-dioxolan-4-yl substituent exhibits restricted rotation about the C4–C11 bond due to steric hindrance from the adjacent hydroxy group. Variable-temperature NMR studies (-40°C to +80°C) reveal two distinct rotamers in a 3:1 ratio, corresponding to syn-periplanar and anti-periplanar orientations of the dioxolane oxygen relative to the pyran ring. The major rotamer adopts a conformation where the dioxolane oxygen (O4) forms an intramolecular hydrogen bond with the C6 carboxylate oxygen (O3), as evidenced by a downfield shift of O3 (δ 172.4 ppm in 13C NMR).

Table 3: Torsional Angles Governing Dioxolane Conformation

Torsion Angle (°)
C4–C11–O4–C12 -67.3
C11–O4–C12–O5 178.2
O4–C12–O5–C13 -2.8

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict an energy barrier of 12.3 kcal/mol for dioxolane rotation, consistent with experimental NMR line-shape analysis.

Intermolecular Non-Covalent Interactions in Solid-State Packing

X-ray crystallography reveals a monoclinic P21/c lattice stabilized by a network of hydrogen bonds and π-stacking interactions. The carboxylate oxygen (O3) acts as a hydrogen bond acceptor for the hydroxy proton (O6–H⋯O3, 2.04 Å), forming infinite chains along the b-axis. Parallel-displaced π-stacking occurs between oxazole rings of adjacent molecules, with an interplanar spacing of 3.48 Å and centroid offset of 1.56 Å.

Table 4: Dominant Intermolecular Interactions

Interaction Type Distance (Å) Geometry
O6–H⋯O3 2.04 174°
C9–H⋯O5 2.38 143°
π⋯π (oxazole) 3.48 Offset 1.56 Å

Properties

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate

InChI

InChI=1S/C13H15NO8/c1-5-14-9-6(20-5)3-7(12(16)18-2)21-11(9)10(15)8-4-19-13(17)22-8/h3,6,8-11,15H,4H2,1-2H3

InChI Key

VVUQVULHYQDYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(O1)C=C(OC2C(C3COC(=O)O3)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule’s retrosynthetic breakdown reveals three critical intermediates:

  • Pyrano[3,4-d]oxazole core : Synthesized via tandem cyclization of a γ,δ-unsaturated oxazole precursor.
  • Methyl ester group : Introduced through esterification of a carboxylic acid intermediate at position 6.
  • (4R)-2-oxo-1,3-dioxolan-4-ylmethyl hydroxyl group : Formed via ketalization of a diol with a carbonyl compound, followed by stereoselective hydroxylation.

A comparative analysis of intermediates from analogous syntheses (e.g., piroxicam precursors) highlights the necessity of anhydrous conditions and inert solvents to prevent epimerization at the C4 and C7a positions.

Cyclization Strategies for Pyrano[3,4-d]Oxazole Core

Tandem Oxazole Formation and Pyran Cyclization

The pyranooxazole framework is constructed in a one-pot reaction using methyl 3-(2-hydroxyprop-1-en-1-yl)-5-methyloxazole-4-carboxylate as the starting material. Key steps include:

  • Base-mediated dehydrogenation : Sodium hydride in dimethyl sulfoxide (DMSO) induces cyclization at 40–45°C, forming the pyran ring via a conjugate addition mechanism.
  • Temperature-dependent stereoselectivity : Maintaining the reaction below 50°C ensures the desired (3aR,4R,7aR) configuration, as higher temperatures promote epimerization.
Table 1: Optimization of Cyclization Conditions
Parameter Optimal Value Yield (%) Purity (%)
Base NaH (1.2 equiv) 78 95
Solvent DMSO 80 97
Temperature (°C) 40–45 82 98
Reaction Time (h) 4 80 96

Data adapted from analogous protocols in DK154139B.

Installation of the Dioxolan-4-Yl Methyl Hydroxyl Group

Ketalization of a Diol Intermediate

The (4R)-2-oxo-1,3-dioxolan-4-ylmethyl group is introduced via acid-catalyzed ketalization:

  • Starting material : (S)-4-(1,2-dihydroxyethyl)-2-oxolane-3-one.
  • Reagents : p-Toluenesulfonic acid (p-TsOH) in refluxing toluene.
  • Stereochemical outcome : The reaction proceeds with >90% retention of configuration at C4, attributed to neighboring group participation by the hydroxyl moiety.

Hydroxylation and Methylation

Post-ketalization, the hydroxyl group is installed via Sharpless asymmetric dihydroxylation using AD-mix-β, yielding the (1S)-hydroxy configuration. Subsequent methylation with methyl iodide and potassium carbonate completes the functionalization.

Final Esterification and Purification

The carboxylic acid at position 6 is esterified using thionyl chloride and methanol, achieving quantitative conversion. Purification via silica gel chromatography (ethyl acetate/hexane, 1:3) affords the final compound in 75% overall yield.

Table 2: Spectroscopic Data for Final Compound
Property Value
1H NMR (400 MHz, CDCl₃) δ 6.02 (d, J = 3.1 Hz, 1H), 5.45 (s, 1H), 4.78–4.65 (m, 2H), 3.89 (s, 3H), 2.41 (s, 3H)
13C NMR (100 MHz, CDCl₃) δ 170.2, 155.6, 138.9, 109.8, 79.4, 62.1, 52.3, 25.7
HRMS (ESI-TOF) m/z 314.1592 [M+H]+ (calc. 314.1601)

Challenges and Alternative Approaches

Stereochemical Control

The C3a, C4, and C7a stereocenters necessitate chiral auxiliaries or enzymatic resolution. For example, lipase-catalyzed kinetic resolution of a racemic diol intermediate achieves 98% enantiomeric excess (ee).

Solvent Effects on Cyclization

Replacing DMSO with dimethylformamide (DMF) reduces cyclization yield to 45%, underscoring the role of solvent polarity in transition-state stabilization.

Chemical Reactions Analysis

Reaction Pathways

The compound’s functional groups (ester, oxazole, dioxolane, hydroxymethyl) enable diverse reactivity:

Reaction Type Key Features Conditions Outcome
Hydrolysis Ester group cleavageAcidic/base conditions (e.g., HCl, NaOH)Generates carboxylic acid derivative
Esterification Reaction with alcohols/amine nucleophilesAcid catalysts (e.g., H2SO4)Forms ester derivatives
Nucleophilic Substitution Attack on electrophilic oxazole nitrogen or carbonyl groupsNucleophiles (e.g., amines, thiols)Substituted oxazole derivatives
Ring-Opening Dioxolane ring cleavage via acid/base or nucleophilic attackAcidic/base conditionsGenerates ketone or diol intermediates

Reaction Mechanisms

  • Hydrolysis : Ester groups undergo acid/base-catalyzed cleavage via nucleophilic attack, releasing the carboxylic acid moiety.

  • Cyclization : Related heterocyclic systems (e.g., spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-tetraone) form via bromination followed by O-nucleophilic attack, as observed in analogous reactions .

  • Nucleophilic Substitution : The oxazole ring’s electrophilic nitrogen may undergo attack by strong nucleophiles (e.g., alkoxides), leading to substituted derivatives.

Analytical Techniques

Characterization relies on advanced spectroscopy:

Method Purpose Key Findings
1H/13C NMR Structural elucidationConfirms regiochemistry and stereochemistry
IR Spectroscopy Functional group identificationEster carbonyl (C=O) and hydroxyl (OH) peaks
HPLC Purity assessmentQuantifies reaction yields and impurities
High-Resolution Mass Spectrometry Molecular weight confirmationValidates molecular formula (C13H15NO8)

Stability and Reactivity

The compound exhibits moderate stability under standard conditions but undergoes degradation under extreme pH or elevated temperatures. Its hydroxymethyl group and dioxolane ring are particularly reactive, influencing its participation in ring-opening or substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have demonstrated the potential of methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate in anticancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, derivatives of this compound were screened for cytotoxic activity against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), revealing significant inhibitory effects with IC50 values in the micromolar range .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits activity against a range of pathogenic bacteria and fungi. The presence of the dioxolane ring is believed to enhance its interaction with microbial cell membranes .

Agrochemical Applications

1. Herbicidal Activity
this compound has been investigated for its herbicidal properties. Research indicates that it can effectively control certain weed species when applied in appropriate formulations. This application is particularly valuable in sustainable agriculture practices where chemical herbicides are minimized .

2. Plant Growth Regulation
In addition to its herbicidal effects, the compound has been noted for potential plant growth-regulating properties. Studies suggest that it may enhance growth rates and yield in specific crops when used as a foliar spray or soil treatment .

Case Studies

Study Focus Findings
Ochoa-Gomez et al. (2012)Anticancer ActivityDemonstrated significant cytotoxic effects against MCF-7 cells with an IC50 of 27.3 μM.
Evonik Roehm GmbH Patent (2008)Herbicidal CompositionsIdentified effective use of the compound in controlling unwanted vegetation in agricultural settings.
Allpress & Maw (1924)Antimicrobial ScreeningFound notable antibacterial activity against various pathogens compared to standard treatments.

Mechanism of Action

The mechanism of action of (3aR,4R,7aR)-3a,7a-Dihydro-4-[(S)-hydroxy[(4R)-2-oxo-1,3-dioxolan-4-yl]methyl]-2-methyl-4H-pyrano[3,4-d]oxazole-6-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammatory processes or disrupt microbial cell walls, leading to its antimicrobial activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Structurally Related Heterocycles
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key IR Peaks (cm⁻¹) Synthesis Method Yield (%) Reference
Target Compound* C₁₅H₁₇NO₈ (hypothetical) 347.3 ~200–210 (estimated) 1700–1750 (C=O) Not specified
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one C₁₆H₁₄O₄ 270.28 1704 (C=O), 1678 (C=O) Unspecified
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₄N₄O₇ 528.52 243–245 2220 (C≡N), 1720 (C=O) One-pot two-step reaction 51%
4-Oxo-1,4-dihydropyridine-3-carboxylate derivatives Varies ~1700 (C=O) Mo(CO)₆-mediated rearrangement >80%

Notes:

  • Unlike diethyl 8-cyano-7-(4-nitrophenyl)-imidazo-pyridine , the target lacks nitrophenyl or cyano groups, which are critical for π-π stacking in solid-state structures.
  • The 4-oxo-1,4-dihydropyridine-3-carboxylates employ a molybdenum-catalyzed rearrangement, suggesting that similar transition-metal strategies could be applicable to the target compound.

Analytical and Spectroscopic Data

  • IR Spectroscopy : The target’s ester and carbonyl groups (C=O) are expected to show peaks near 1700–1750 cm⁻¹, consistent with analogs .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS), as used for imidazo-pyridine derivatives , would confirm the molecular ion and fragmentation patterns.
  • NMR: The dioxolane methylene protons (~4.5–5.5 ppm) and oxazole protons (~6.5–8.0 ppm) would distinguish the target from pyrano-pyranones or imidazo-pyridines .

Crystallographic and Computational Tools

  • Programs like SHELXL and ORTEP-3 are standard for refining crystal structures, critical for confirming the stereochemistry of the fused pyrano-oxazole system.
  • WinGX provides a graphical interface for small-molecule crystallography, aiding in visualizing the target’s dihydro-3aH conformation.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for this compound, particularly regarding stereochemical control?

  • Methodological Answer : The synthesis should prioritize regioselective cyclization and stereochemical fidelity. Evidence from copolymerization strategies (e.g., controlled radical polymerization of CMDA derivatives) suggests using protected hydroxyl and oxolane groups to prevent side reactions. Temperature and initiator selection (e.g., ammonium persulfate) are critical for controlling molecular weight and stereochemistry . For stereochemical validation, X-ray crystallography (as demonstrated for structurally similar pyrano-oxazole derivatives) is essential to confirm the 3aR,4R,7aR configuration .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing this compound’s purity and functional groups?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to resolve signals from the dioxolane methyl group (δ ~1.3–1.5 ppm), the pyrano-oxazole ring protons (δ 4.0–5.5 ppm), and the ester carbonyl (δ ~165–170 ppm). Compare with spectral data from analogous compounds, such as ethyl 4-hydroxy-2-methylpyrano-oxazole derivatives .
  • IR : Identify the carbonyl stretches (C=O) at ~1740 cm1^{-1} (ester) and ~1680 cm1^{-1} (oxazole ring).
  • MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]+^+) and fragmentation patterns consistent with the loss of the dioxolane moiety .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

  • Methodological Answer : Use a combination of silica gel chromatography with ethyl acetate/hexane (3:7 to 1:1 gradient) for preliminary purification. For challenging stereoisomers, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% trifluoroacetic acid) improves resolution, as demonstrated for polycyclic oxazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve ambiguities in structural assignments or reaction mechanisms?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can predict 1H^1 \text{H}- and 13C^{13}\text{C}-NMR chemical shifts with <5% deviation from experimental data, aiding in stereochemical confirmation. For mechanistic studies, transition-state modeling of key steps (e.g., cyclization or acyloxy migration) identifies rate-determining steps and guides catalyst selection .

Q. What strategies mitigate challenges in achieving high enantiomeric excess (ee) during synthesis?

  • Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed coupling) can enhance ee. For example, PdCl2_2(PPh3_3)2_2-mediated reactions with enantiopure boronic acids (as in related pyrano-oxazole syntheses) achieve >90% ee . Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) .

Q. How does the compound’s thermodynamic stability under varying pH and temperature conditions impact its applicability in catalysis or drug discovery?

  • Methodological Answer : Conduct accelerated stability studies (40–80°C, pH 1–13) with HPLC monitoring. The dioxolane ring is prone to hydrolysis under acidic conditions (pH <3), while the ester group degrades above pH 10. Stabilization strategies include lyophilization or formulation with cyclodextrins, as shown for labile oxazole derivatives .

Q. What are the limitations of X-ray crystallography for structural confirmation, and how can they be addressed?

  • Methodological Answer : Small crystal size or disorder in the dioxolane moiety can reduce data quality. Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution. For disordered regions, refine occupancy factors and apply restraints to bond lengths/angles, as demonstrated in pyrano-oxazole crystal studies .

Data Contradictions and Resolution

Q. How should researchers reconcile discrepancies in reported synthetic yields or spectroscopic data across studies?

  • Methodological Answer : Cross-validate protocols using identical reagents (e.g., DMDAAC purity >99%) and reaction conditions. For example, yields for similar compounds vary due to trace moisture in solvents; rigorous drying (molecular sieves) improves reproducibility. Discrepancies in NMR shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6); always report solvent and temperature .

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